

How to dissolve and store SBC-115337 for experiments

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Compound of Interest

Compound Name: SBC-115337

Cat. No.: B15574600

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Application Notes and Protocols for SBC-115337 A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

SBC-115337 is a potent small molecule inhibitor of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9). By disrupting the interaction between PCSK9 and the Low-Density Lipoprotein Receptor (LDLR), **SBC-115337** leads to an increase in LDLR levels on the surface of hepatocytes, thereby enhancing the clearance of LDL cholesterol from the bloodstream. These application notes provide detailed protocols for the dissolution, storage, and experimental use of **SBC-115337**.

Data Presentation

Table 1: Properties and Storage of **SBC-115337**

Property	Value
Molecular Weight	473.48 g/mol
Appearance	Light yellow to brown solid
Purity	≥98%
Solubility (in vitro)	DMSO: ≥ 6.67 mg/mL (14.09 mM)
Storage (Powder)	-20°C for 3 years; 4°C for 2 years
Storage (In Solvent)	-80°C for 6 months; -20°C for 1 month

Table 2: Stock Solution Preparation (DMSO)

Desired Concentration	Volume of DMSO to add to 1 mg of SBC-115337	Volume of DMSO to add to 5 mg of SBC-115337
1 mM	2.1120 mL	10.5601 mL
5 mM	0.4224 mL	2.1120 mL
10 mM	0.2112 mL	1.0560 mL

Experimental Protocols

Protocol 1: Preparation of **SBC-115337** Stock Solution

Objective: To prepare a concentrated stock solution of **SBC-115337** for in vitro experiments.

Materials:

- **SBC-115337** powder
- Dimethyl sulfoxide (DMSO), anhydrous
- Sterile microcentrifuge tubes or vials
- Vortex mixer

- Water bath or heat block (optional)

Procedure:

- Bring the **SBC-115337** powder and DMSO to room temperature.
- Weigh the desired amount of **SBC-115337** powder in a sterile microcentrifuge tube.
- Add the calculated volume of DMSO to achieve the desired stock concentration (refer to Table 2).
- Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.
- If necessary, gentle warming (up to 60°C) and sonication can be used to aid dissolution.[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)
- Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
- Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[\[1\]](#)

Protocol 2: In Vitro Treatment of HepG2 Cells with **SBC-115337** to Assess LDLR Upregulation

Objective: To treat human hepatoma (HepG2) cells with **SBC-115337** and subsequently measure the upregulation of Low-Density Lipoprotein Receptor (LDLR) expression.

Materials:

- HepG2 cells
- Complete growth medium (e.g., Eagle's Minimum Essential Medium (EMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin)
- **SBC-115337** stock solution (e.g., 10 mM in DMSO)
- Phosphate-buffered saline (PBS)

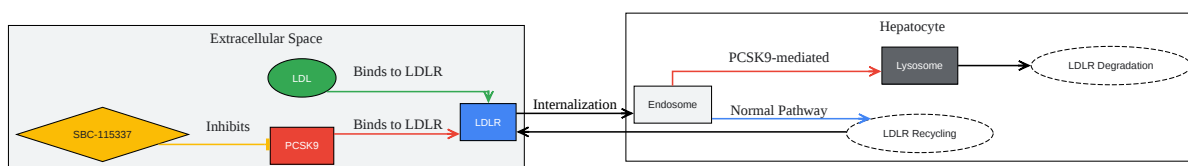
- Cell lysis buffer
- Reagents for Western blotting or quantitative PCR (qPCR)
- Multi-well cell culture plates

Procedure:

- Cell Seeding:
 - Culture HepG2 cells in complete growth medium at 37°C in a humidified atmosphere with 5% CO₂.
 - Seed HepG2 cells in 6-well plates at a density of 2×10^5 cells/well and allow them to adhere and grow for 24 hours.
- Compound Treatment:
 - Prepare a working solution of **SBC-115337** by diluting the stock solution in complete growth medium to the desired final concentration (e.g., 1.2 µM).^[1] A vehicle control (medium with the same concentration of DMSO without the compound) should be prepared in parallel.
 - Aspirate the old medium from the wells and replace it with the medium containing **SBC-115337** or the vehicle control.
 - Incubate the cells for 24-48 hours.
- Cell Lysis:
 - After incubation, wash the cells twice with ice-cold PBS.
 - Add an appropriate volume of cell lysis buffer to each well and incubate on ice for 10-15 minutes.
 - Scrape the cells and transfer the lysate to a microcentrifuge tube.
 - Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet the cell debris.

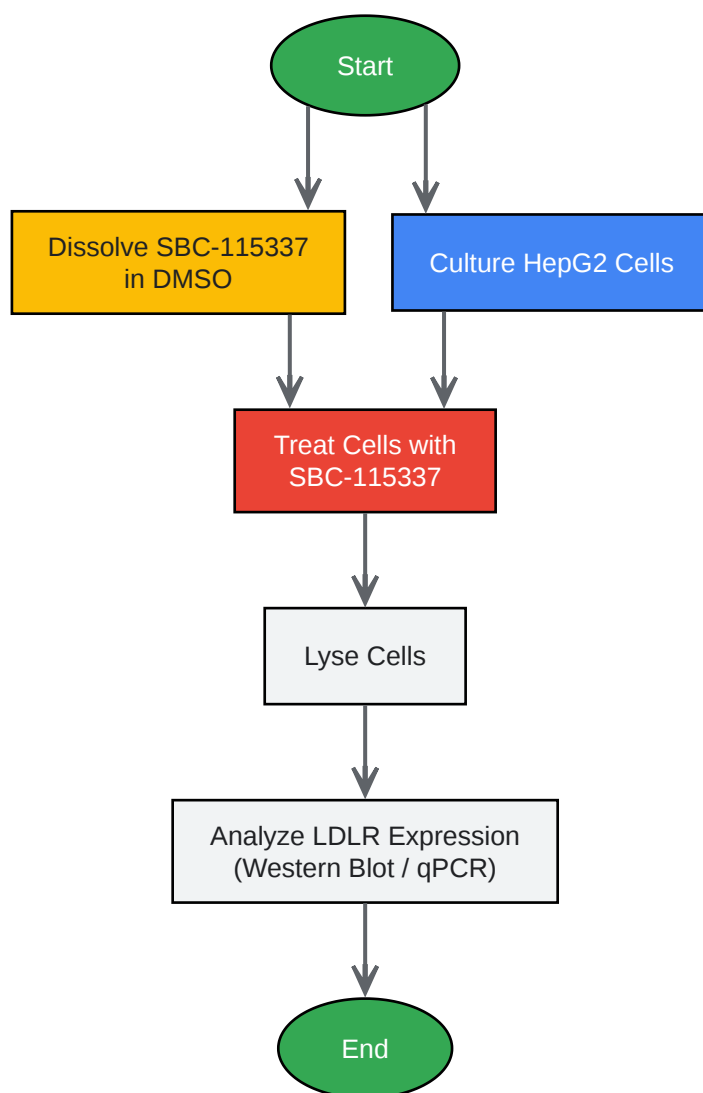
- Collect the supernatant containing the protein or RNA.
- Analysis of LDLR Expression:
 - For Western Blotting: Determine the protein concentration of the lysates. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies against LDLR and a loading control (e.g., β -actin or GAPDH).
 - For qPCR: Extract total RNA from the cell lysates. Perform reverse transcription to synthesize cDNA, followed by quantitative PCR using primers specific for the LDLR and a housekeeping gene.

Mandatory Visualization



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Caption: Mechanism of action of **SBC-115337**.



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Caption: Experimental workflow for assessing LDLR upregulation.

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